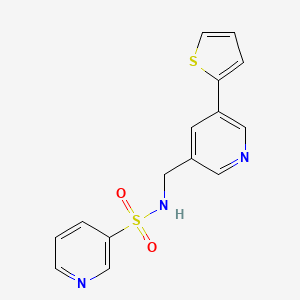

![molecular formula C12H22N2O B2461381 1-{2-Metil-2,9-diazaspiro[5.5]undecan-9-il}etan-1-ona CAS No. 1824055-90-4](/img/structure/B2461381.png)

1-{2-Metil-2,9-diazaspiro[5.5]undecan-9-il}etan-1-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-{2-Methyl-2,9-diazaspiro[55]undecan-9-yl}ethan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane framework

Aplicaciones Científicas De Investigación

1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings .

Mecanismo De Acción

Target of Action

The primary target of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery and plays a key role in a variety of diseases, including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The compound interacts with the METTL3/METTL14 protein complex, inhibiting its function . The METTL3/METTL14 complex is responsible for installing the methyl mark on RNA, a process that is crucial for gene expression regulation . By inhibiting this complex, the compound can affect the methylation status of RNA and thus influence gene expression .

Biochemical Pathways

The compound affects the m6A methylation pathway . This pathway is involved in various biological processes, ranging from splicing to translation, stability, and degradation of RNA . By inhibiting the METTL3/METTL14 complex, the compound can disrupt the normal functioning of this pathway, leading to changes in gene expression .

Pharmacokinetics

The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It has been reported to have mediocre stability toward enzymatic degradation, with half-lives lower than 12 minutes upon incubation with rat liver microsomes . This suggests that the compound may have a relatively short half-life in the body, which could affect its bioavailability .

Result of Action

The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This indicates that the compound can effectively inhibit the METTL3/METTL14 complex and thus alter the methylation status of RNA .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by the presence of certain enzymes, as suggested by its relatively short half-life in the presence of rat liver microsomes

Direcciones Futuras

Métodos De Preparación

The synthesis of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one typically involves the formation of the spirocyclic core followed by functionalization. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable diamine with a ketone can lead to the formation of the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reaction .

Análisis De Reacciones Químicas

1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents such as alkyl halides can introduce new functional groups.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components

Comparación Con Compuestos Similares

Similar compounds to 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one include:

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one: This compound shares a similar spirocyclic core but differs in the substitution pattern, which can affect its reactivity and applications.

1,4,9-Triazaspiro[5.5]undecan-2-one:

3,9-Diazaspiro[5.5]undecane derivatives: These compounds have been studied for their biological activity, particularly as receptor antagonists.

The uniqueness of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Propiedades

IUPAC Name |

1-(2-methyl-2,9-diazaspiro[5.5]undecan-9-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-11(15)14-8-5-12(6-9-14)4-3-7-13(2)10-12/h3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVMIISPGNJXCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CCCN(C2)C)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

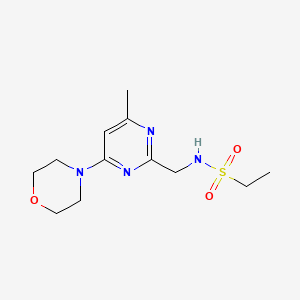

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2461299.png)

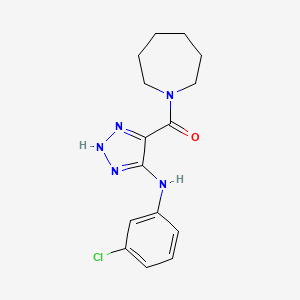

![(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2461301.png)

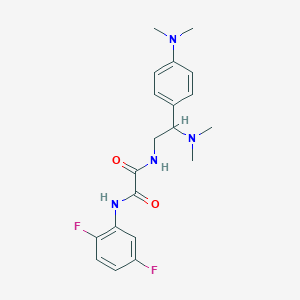

![2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2461302.png)

![methyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2461306.png)

![N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2461308.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2461309.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2461315.png)

![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2461318.png)

![2-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2461319.png)

![ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2461321.png)